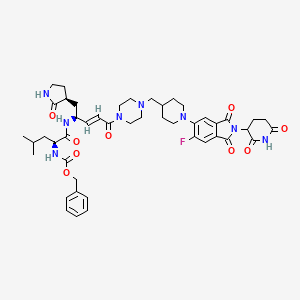

PROTAC KRAS G12D degrader 2

Description

Structure

2D Structure

Properties

Molecular Formula |

C46H57FN8O9 |

|---|---|

Molecular Weight |

885.0 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(E,2S)-5-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1 |

InChI Key |

OZVSHTNTPRENCA-HNPIODEQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PROTAC KRAS G12D Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS oncogene, particularly the G12D mutation, has long been considered an "undruggable" target in cancer therapy. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up a new therapeutic avenue for targeting this formidable driver of tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC KRAS G12D degraders, detailing the molecular interactions, key components, and the experimental methodologies used to validate their function. By hijacking the cell's natural protein disposal machinery, these heterobifunctional molecules induce the selective degradation of the KRAS G12D oncoprotein, offering a potent and potentially more durable anti-cancer strategy compared to traditional inhibition.

The Challenge of Targeting KRAS G12D

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound "ON" state.[4] This leads to the persistent activation of downstream pro-survival signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumor growth.[1][3] The high affinity of KRAS for GTP and the lack of deep, druggable pockets on its surface have historically made the development of effective small molecule inhibitors exceedingly difficult.[5]

PROTAC Technology: A New Paradigm in Targeted Therapy

PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[5][6][7] They consist of three key components:

-

A warhead: This ligand is designed to bind to the target protein, in this case, the KRAS G12D mutant.

-

An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system (UPS).

-

A flexible linker: This chemical linker connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal activity.[8][9]

The fundamental principle of PROTAC action is to bring the target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[5][6][7]

Core Mechanism of Action: KRAS G12D Degradation

The degradation of KRAS G12D by a PROTAC is a catalytic, multi-step process that hijacks the cell's natural protein degradation machinery.[5][7]

Step 1: Ternary Complex Formation The process begins with the PROTAC molecule simultaneously binding to both the KRAS G12D protein and an E3 ubiquitin ligase, forming a transient ternary complex (KRAS G12D-PROTAC-E3 ligase).[5][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps. The linker plays a crucial role in enabling favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[10] Commonly recruited E3 ligases for KRAS G12D degraders include von Hippel-Lindau (VHL) and Cereblon (CRBN).[8][11][12]

Step 2: Ubiquitination of KRAS G12D Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS G12D protein.[13] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[7]

Step 3: Proteasomal Degradation The polyubiquitinated KRAS G12D protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[7] The proteasome unfolds and proteolytically degrades the KRAS G12D protein into small peptides, effectively eliminating it from the cell.[7]

Step 4: PROTAC Recycling After the degradation of the target protein, the PROTAC molecule is released and can bind to another KRAS G12D protein and E3 ligase, initiating a new cycle of degradation.[8][14] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional inhibitors that require high occupancy to be effective.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Simplified KRAS G12D Signaling Pathway

Caption: Simplified KRAS G12D signaling cascade.

PROTAC KRAS G12D Degrader Mechanism of Action

Caption: Mechanism of PROTAC-mediated KRAS G12D degradation.

Experimental Workflow for PROTAC Characterization

Caption: Workflow for PROTAC KRAS G12D degrader characterization.

Quantitative Data Summary

The efficacy of PROTAC KRAS G12D degraders is quantified by several key parameters. The following table summarizes representative data from published studies.

| Compound/PROTAC | E3 Ligase | Target Cell Line(s) | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Reference |

| PROTAC 3 | VHL | GP5d (G12D) | Similar to other PROTACs | N/A | Correlates with degradation | [10] |

| Compound 3 | VHL | KP-2 (G12R) | 162 | 60 | Correlates with degradation | [10] |

| PROTAC 80 | VHL | AsPC-1 (G12D) | Potent | N/A | Inhibited proliferation | [8][14] |

| ACBI3 | VHL | KRAS mutant cell lines | N/A | N/A | 478 (mutant) vs 8300 (WT) | [8] |

| RP03707 | CRBN | Multiple KRAS G12D lines | Highly potent | N/A | Effective growth inhibition | [12] |

| PROTAC KRAS G12D degrader 1 (Compound 8o) | VHL | SNU-1, HPAF-II, AGS, PANC 04.03 | 19.77, 52.96, 7.49, 87.8 | N/A | 43.51, 31.36, 51.53, >10000 | [15] |

| CH091138 | VHL | HeLa, AsPC-1 | 148.3, 469.8 | N/A | N/A | [16] |

| YN14-H (for G12C) | N/A | NCI-H358, MIA PaCa-2 | 28.9, 18.1 | N/A | 42, 21 | [16] |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achievable. N/A: Not available in the cited abstract.

Detailed Experimental Protocols

The validation of a PROTAC's mechanism of action requires a series of well-defined experiments.

Ternary Complex Formation Assays

Objective: To confirm and quantify the formation of the KRAS G12D-PROTAC-E3 ligase ternary complex.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize biotinylated KRAS G12D protein onto a streptavidin-coated SPR sensor chip.

-

Analyte Injection: In separate experiments, inject the PROTAC alone and the E3 ligase (e.g., VCB complex for VHL) alone over the sensor surface to measure binary binding kinetics.

-

Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the E3 ligase over the KRAS G12D-functionalized surface. Alternatively, inject the E3 ligase over the surface in the presence of a constant concentration of the PROTAC in the running buffer.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary KD values to the ternary KD.[10]

Cellular Degradation Assays

Objective: To measure the dose- and time-dependent degradation of KRAS G12D in cancer cell lines.

Methodology: Western Blotting

-

Cell Culture and Treatment: Plate KRAS G12D mutant cancer cells (e.g., AsPC-1, PANC-1) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for KRAS G12D. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software. Normalize the KRAS G12D signal to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.[17][18]

In-Cell Ubiquitination Assays

Objective: To demonstrate that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Methodology: Immunoprecipitation and Western Blotting

-

Cell Treatment: Treat KRAS G12D mutant cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate KRAS G12D using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin. The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated KRAS G12D in the PROTAC and MG132 co-treated sample confirms ubiquitination.

Downstream Signaling Pathway Analysis

Objective: To assess the functional consequence of KRAS G12D degradation on its downstream signaling pathways.

Methodology: Western Blotting for Phosphorylated Proteins

-

Cell Culture and Treatment: Treat KRAS G12D mutant cells with the PROTAC for a defined period.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the cellular degradation assay.

-

Immunoblotting: Probe Western blot membranes with antibodies specific for the phosphorylated (active) forms of key downstream effectors, such as pERK and pAKT. Also, probe for the total levels of these proteins to ensure that changes in phosphorylation are not due to changes in total protein expression.

-

Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels to determine the extent of pathway inhibition.[15]

Conclusion

PROTAC KRAS G12D degraders represent a promising therapeutic strategy for cancers driven by this challenging oncoprotein. Their unique mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system to induce target degradation, offers several potential advantages over traditional inhibitors, including the ability to act catalytically and the potential for a more profound and durable response. The continued development and optimization of these molecules, guided by the rigorous experimental workflows outlined in this guide, hold the potential to finally bring an effective targeted therapy to patients with KRAS G12D-mutant cancers.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 18. lifesensors.com [lifesensors.com]

The Recruitment of E3 Ligases by PROTACs for Targeted Degradation of Oncogenic KRAS G12D: A Technical Guide

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the G12D mutation, is one of the most prevalent and challenging oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways like the MAPK pathway, which promotes uncontrolled cell proliferation and survival.[3] While historically considered "undruggable," recent advances in targeted therapies have led to the development of specific inhibitors. An even more innovative approach is the use of Proteolysis-Targeting Chimeras (PROTACs), which offer a distinct mechanism of action: targeted protein degradation.[4]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, KRAS G12D; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker connecting the two.[5][6] By forming a ternary complex between KRAS G12D and an E3 ligase, PROTACs induce the ubiquitination of KRAS G12D, marking it for destruction by the cell's proteasome.[3][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[3][7] This guide provides a detailed overview of the E3 ligase recruitment, mechanism, and characterization of PROTACs designed to degrade KRAS G12D.

E3 Ligase Recruitment: VHL and Cereblon

The efficacy of a PROTAC is critically dependent on the successful recruitment of a productive E3 ubiquitin ligase.[8] For KRAS G12D degraders, the two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases.[2][9]

-

Von Hippel-Lindau (VHL): A significant number of reported KRAS G12D PROTACs employ VHL-recruiting ligands.[1][2][10] These degraders have demonstrated the ability to selectively degrade KRAS G12D in a VHL-dependent manner.[1][10] For example, the VHL-based PROTAC ASP3082 is currently in Phase I clinical trials.[11] Studies have consistently shown that VHL-recruiting degraders can efficiently degrade various KRAS mutants, including G12D.[2]

-

Cereblon (CRBN): CRBN is another widely used E3 ligase for PROTAC design.[9] Recent developments have yielded potent CRBN-recruiting KRAS G12D degraders, such as ASP-4396 and RP03707.[12][13] These molecules have been shown to induce the formation of a ternary complex involving CRBN and KRAS G12D, leading to selective degradation and suppression of downstream signaling.[12][13] While some earlier studies suggested challenges with CRBN-based KRAS degraders, newer compounds have demonstrated high potency and selectivity.[2][12][13]

The choice between VHL and CRBN can influence a PROTAC's properties, including its degradation efficiency, selectivity, and potential for off-target effects. The linker connecting the KRAS G12D binder to the E3 ligase ligand is also a critical determinant of ternary complex stability and degradation efficacy.[5]

Mechanism of Action and Signaling Consequences

The fundamental action of a KRAS G12D PROTAC is to hijack the ubiquitin-proteasome system to eliminate the oncogenic protein. This process involves several key steps, leading to the shutdown of cancer-promoting signals.

By degrading KRAS G12D, PROTACs effectively inhibit downstream signaling pathways, primarily the MAPK/ERK pathway. This leads to reduced phosphorylation of key effectors like ERK, which in turn suppresses the proliferation of cancer cells.[13][14]

Quantitative Data Summary

The development and characterization of KRAS G12D PROTACs involve rigorous quantitative assessment of their biochemical and cellular activities. The tables below summarize key data for representative compounds from the literature.

Table 1: Ternary Complex Formation and Biophysical Properties

| PROTAC | E3 Ligase | Target | Binary Kd (PROTAC to KRASG12D-GCP) | Ternary Kd (PROTAC + KRASG12D-GCP + VCB) | Cooperativity (α) | Ternary Half-Life (t1/2) |

|---|---|---|---|---|---|---|

| ACBI3 | VHL | pan-KRAS | 719 nM | 987 nM | - | 9 s |

| Compound 2 | VHL | KRAS(on) | 246 nM | 39 nM | 6.7 | 56 s |

| Compound 3 | VHL | KRAS(on) | 161 nM | 38 nM | 4.2 | 93 s |

Data sourced from a study on highly cooperative PROTACs targeting GTP-loaded KRAS.[11] GCP is a non-hydrolyzable GTP mimic; VCB is the VHL:ElonginC:ElonginB complex. Cooperativity (α) > 1 indicates a positive cooperative formation of the ternary complex.[11]

Table 2: Cellular Degradation and Antiproliferative Activity

| PROTAC | E3 Ligase | Cell Line (KRAS Mutation) | Degradation DC50 | Max Degradation (Dmax) | Antiproliferative GI50/IC50 |

|---|---|---|---|---|---|

| Compound 3 | VHL | Cal-62 (G12R) | 462 nM | 75% | 1.5 µM |

| Compound 3 | VHL | KP-2 (G12R) | 162 nM | 60% | Not Reported |

| Compound 3 | VHL | GP5d (G12D) | Similar to other PROTACs | Not Reported | Not Reported |

| Cpd 114 | CRBN | SW 1990 (G12D) | >100 nM | Not Reported | >10 nM |

| LC-2 | VHL | KRAS(G12D) cells | Low degradation at high conc. | Not Reported | Not Reported |

Data for Compound 3 sourced from[11]. Data for Cpd 114 sourced from[15]. Data for LC-2 sourced from[16][17]. DC50 is the concentration required for 50% degradation. GI50/IC50 is the concentration for 50% growth/proliferation inhibition.

Experimental Protocols

Characterizing a KRAS G12D PROTAC requires a suite of biochemical, biophysical, and cell-based assays.[16][17]

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, including the formation and stability of the PROTAC-mediated ternary complex.[11][18]

Methodology:

-

Immobilization: An E3 ligase complex (e.g., VCB) or the target protein (KRAS G12D) is immobilized on the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure PROTAC-E3 binding, various concentrations of the PROTAC are injected over the E3-ligase-coated surface.

-

To measure PROTAC-KRAS binding, various concentrations of the PROTAC are injected over the KRAS-coated surface.

-

-

Ternary Complex Analysis:

-

A constant, saturating concentration of the PROTAC is pre-incubated with various concentrations of the target protein (KRAS G12D).

-

This mixture is then injected over the immobilized E3 ligase complex.

-

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass change, is recorded in a sensorgram.

-

Analysis: Kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (Kd) are calculated by fitting the sensorgram data to a binding model. Cooperativity is calculated by comparing the binary and ternary affinities.[11] The ternary half-life is derived from the dissociation rate.[11]

Protocol 2: Cellular Degradation Assay (Western Blot)

This is the most common method to directly visualize and quantify the reduction of a target protein in cells following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1, SW 1990) are seeded in culture plates.[10][15] Once adhered, they are treated with a dose range of the PROTAC or a vehicle control for a specified time (e.g., 4, 18, or 24 hours).[11][13]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for KRAS. A loading control antibody (e.g., GAPDH, β-actin) is also used to normalize the data.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. The band intensity for KRAS is quantified and normalized to the loading control. The DC50 and Dmax values are then calculated from the dose-response curve.

Conclusion

The development of PROTACs targeting KRAS G12D represents a promising therapeutic strategy for a wide range of intractable cancers. The successful recruitment of E3 ligases, primarily VHL and CRBN, is central to this approach, enabling the catalytic degradation of the oncogenic driver. Rigorous characterization through biophysical and cellular assays is essential to optimize PROTAC efficiency, demonstrating the formation of a stable and cooperative ternary complex that translates into potent and selective cellular degradation. As lead candidates like ASP3082 advance through clinical trials, the field continues to refine the design of these molecules, addressing challenges such as oral bioavailability and tissue-specific delivery to unlock the full potential of targeted protein degradation for KRAS-driven malignancies.[11]

References

- 1. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KRASG12D selective VHL-PROTAC with sparing KRASWT and other KRAS mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Astellas’ CRBN-based protein degrader inhibits KRAS G12D tumor growth | BioWorld [bioworld.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Tiger Biotherapeutics describes new KRAS mutant degraders | BioWorld [bioworld.com]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. en.ice-biosci.com [en.ice-biosci.com]

The Structural Blueprint of KRAS G12D Degradation: A Technical Guide to PROTAC Ternary Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, represents one of the most sought-after yet challenging targets in oncology. The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, driving aberrant downstream signaling through pathways like MAPK/ERK and PI3K/AKT, leading to uncontrolled cell proliferation and tumor growth.[1][2] For decades, the shallow effector-binding surfaces of KRAS rendered it "undruggable" by conventional small-molecule inhibitors.[1]

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new therapeutic frontier.[3] These heterobifunctional molecules are designed not to inhibit, but to eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC simultaneously binds to the protein of interest (POI), in this case KRAS G12D, and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[4][5] This guide delves into the intricate structural biology of the PROTAC-KRAS G12D-E3 ligase ternary complex, summarizing key structural data, biophysical parameters, and the experimental protocols used for their characterization.

The PROTAC Mechanism of Action: Engineering Protein Destruction

The efficacy of a PROTAC is not governed by traditional occupancy-driven pharmacology but by an event-driven, catalytic process.[4] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained pathway inhibition compared to traditional inhibitors.[1][3] The formation of a stable and productive ternary complex is the cornerstone of this process. The key components—the KRAS G12D "warhead," the E3 ligase ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and the connecting linker—must be meticulously optimized to foster positive cooperativity in complex formation.[4][6]

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Structural Insights into the KRAS G12D Ternary Complex

Structural elucidation, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), is critical for understanding the molecular interactions that govern ternary complex formation, stability, and degradation efficiency.[1][7] These techniques provide atomic-level resolution of the interfaces between KRAS G12D, the PROTAC, and the recruited E3 ligase.

Most reported KRAS G12D degraders utilize warheads based on inhibitors that target the switch-II pocket, such as analogues of MRTX1133, and recruit the VHL E3 ligase.[2][8][9] Structural studies have revealed that the linker composition and length are paramount; they not only bridge the two proteins but also orient them in a conformation that is conducive to ubiquitination.[4] Analysis of crystal structures shows how specific interactions between the PROTAC and both protein surfaces can lead to high positive cooperativity, a phenomenon where the binding of one protein to the PROTAC enhances the affinity for the second protein.[6]

Quantitative Data: Crystallographic Structures

The following table summarizes key data from relevant crystal structures of KRAS G12D in complex with inhibitors that serve as warheads for PROTAC development. While structures of the full ternary complex are emerging, analysis of the binary complexes provides the foundation for rational PROTAC design.

| PDB ID | Title | Resolution (Å) | Ligand(s) | R-Value Work | R-Value Free | Organism |

| 7RPZ | KRAS G12D in complex with MRTX-1133 | 1.30 | MRTX-1133, GDP, Mg²⁺ | 0.149 | 0.171 | Homo sapiens |

| 6GJ7 | KRAS G12D (GPPCP) in complex with compound 22 | 1.67 | GPPCP, Mg²⁺ | 0.226 | 0.257 | Homo sapiens |

Data sourced from RCSB PDB.[10][11]

Biophysical and Cellular Characterization

Beyond static crystal structures, a suite of biophysical and cellular assays is required to quantify the dynamics and functional outcomes of ternary complex formation. Techniques like Surface Plasmon Resonance (SPR) are used to measure binding affinities (Kd), association/dissociation rates, and the cooperativity (α) of the complex. Cellular assays determine the PROTAC's potency (DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximal level of degradation).

Quantitative Data: PROTAC Performance

This table compiles representative biophysical and degradation data for VHL-based KRAS G12D PROTACs from recent literature.

| Compound | Target(s) | E3 Ligase | Kd (Ternary, nM) | Cooperativity (α) | Ternary t1/2 (s) | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 3 | KRAS G12D (GCP) | VHL | <10 | 4.2 | 93 | N/A | N/A | N/A |

| ACBI3 | pan-KRAS | VHL | <10 | N/A | 9 | ~50-500 | >90 | Various |

| ACBI4 | KRAS(on) | VHL | <10 | High | N/A | Potent | >90 | Various |

| 8o | KRAS G12D | VHL | N/A | N/A | N/A | ~10-100 | >90 | AsPC-1, MIA PaCa-2 |

Data compiled from multiple sources.[5][6][9] Note: N/A indicates data not available in the cited literature. Values are approximate and vary by experimental conditions.

Key Experimental Protocols

The characterization of a KRAS G12D PROTAC degrader involves a multi-step workflow, from initial design to in vivo validation.

Caption: A typical experimental workflow for the development and validation of a KRAS G12D PROTAC.

X-Ray Crystallography of the Ternary Complex

-

Objective: To obtain an atomic-resolution structure of the KRAS G12D-PROTAC-E3 ligase complex.

-

Protocol:

-

Protein Expression and Purification: Express and purify recombinant human KRAS G12D (residues 1-169, loaded with a non-hydrolyzable GTP analog like GCP or GppNHp) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) from E. coli or insect cells.[6]

-

Complex Formation: Incubate the purified KRAS G12D and VCB complex with a molar excess of the PROTAC degrader to facilitate ternary complex formation.

-

Purification of Ternary Complex: Purify the intact ternary complex using size-exclusion chromatography (SEC) to separate it from unbound components.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using sitting-drop or hanging-drop vapor diffusion methods.[12]

-

Data Collection: Flash-cool the obtained crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data, solve the phase problem using molecular replacement (with KRAS and VCB structures as search models), and build and refine the atomic model of the ternary complex.[12]

-

Surface Plasmon Resonance (SPR) for Binding and Cooperativity

-

Objective: To quantify the binding affinities and kinetics of the binary and ternary complexes and to calculate cooperativity.

-

Protocol:

-

Chip Preparation: Immobilize biotinylated KRAS G12D onto a streptavidin-coated sensor chip.

-

Binary Interaction (PROTAC-KRAS): Flow serial dilutions of the PROTAC over the KRAS-coated surface to determine the Kd of the binary interaction.

-

Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface to measure the Kd of the other binary interaction.

-

Ternary Interaction: To measure the ternary Kd, flow serial dilutions of the E3 ligase over the KRAS-coated surface in the presence of a constant, saturating concentration of the PROTAC.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic parameters (kon, koff) and affinity (Kd).

-

Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary Kd values to the ternary Kd values (α = (KdPROTAC/KRAS * KdPROTAC/E3) / (KdTernary * [PROTAC])). A value of α > 1 indicates positive cooperativity.[6]

-

Western Blot for Cellular Degradation (DC₅₀/Dₘₐₓ)

-

Objective: To measure the concentration-dependent degradation of endogenous KRAS G12D in cancer cell lines.

-

Protocol:

-

Cell Culture: Plate KRAS G12D mutant cancer cells (e.g., MIA PaCa-2, AsPC-1) and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 0.1 nM to 10 µM) for a fixed period (e.g., 6, 12, or 24 hours).[13]

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for KRAS G12D or total KRAS. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Quantification: Use a fluorescently or HRP-conjugated secondary antibody for detection. Quantify the band intensities using densitometry software.

-

Data Analysis: Normalize the KRAS band intensity to the loading control. Plot the normalized KRAS levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

-

KRAS Signaling and PROTAC Intervention

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The G12D mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive activation of downstream pro-survival pathways. PROTACs that degrade KRAS G12D effectively remove the entire protein scaffold, shutting down all downstream signaling originating from the oncoprotein.

Caption: Simplified KRAS/MAPK signaling pathway indicating constitutive activation by the G12D mutation and intervention via PROTAC-mediated degradation.

Conclusion and Future Directions

The structural and biophysical characterization of PROTAC-mediated ternary complexes is accelerating the development of potent and selective KRAS G12D degraders. The intricate interplay between the warhead, linker, and E3 ligase ligand dictates the stability and productivity of the ternary complex. High-resolution structures have provided an invaluable blueprint for optimizing these molecules, leading to compounds with high cooperativity and potent cellular activity.[1][6]

Future research will likely focus on obtaining more high-resolution structures of full ternary complexes with different linkers and E3 ligases to better understand the rules of productive complex formation. Cryo-EM will be increasingly important for capturing the dynamic nature of these complexes in solution.[7][14] Furthermore, overcoming potential resistance mechanisms, such as mutations in the E3 ligase or upregulation of KRAS expression, and improving the oral bioavailability of these relatively large molecules remain key challenges on the path to clinical success.[1] Ultimately, the targeted degradation of KRAS G12D holds immense promise to finally drug one of oncology's most elusive targets.

References

- 1. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

- 8. design-synthesis-and-biological-evaluation-of-potent-and-selective-protac-degraders-of-oncogenic-kras-g12d - Ask this paper | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. escholarship.org [escholarship.org]

The Selectivity of PROTAC KRAS G12D Degraders: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a high-priority target in oncology due to its prevalence in aggressive cancers such as pancreatic, colorectal, and lung adenocarcinomas. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate the KRAS G12D oncoprotein rather than merely inhibiting it. This approach utilizes the cell's own ubiquitin-proteasome system to induce targeted degradation.

A critical parameter for the clinical success of any KRAS G12D degrader is its selectivity. High selectivity for KRAS G12D over wild-type KRAS and other RAS isoforms (e.g., NRAS, HRAS) is essential to minimize off-target effects and enhance the therapeutic window. This technical guide provides a comprehensive overview of the selectivity of prominent PROTAC KRAS G12D degraders, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

It is important to note that while the term "PROTAC KRAS G12D degrader 2" has appeared in some commercial contexts, it is not a universally recognized scientific designation for a specific molecule. Therefore, this guide will focus on well-characterized and published KRAS G12D degraders to ensure the accuracy and relevance of the presented data.

Quantitative Data on PROTAC KRAS G12D Degrader Selectivity

The following tables summarize the degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50) of several key KRAS G12D PROTACs. These data highlight their selectivity for KRAS G12D-mutant cancer cells.

Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of KRAS G12D PROTACs in KRAS G12D-mutant Cell Lines

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |

| ZJK-807 | AsPC-1 | 79.5 ± 5.4 | 92 | CRBN | [1][2] |

| GP2D | 130.8 ± 13.1 | 92 | CRBN | [1] | |

| AGS | 313.8 ± 99.9 | 70 | CRBN | [1] | |

| RP03707 | AsPC-1 | Sub-nanomolar | >90 | CRBN | [3] |

| ASP3082 | PK-59 | 23 | Not Reported | VHL | [4] |

| ACBI3 | GP2d | 3.9 | Not Reported | VHL | [5] |

| GP5d | 2 | Not Reported | VHL |

Table 2: Anti-proliferative Activity (IC50) of KRAS G12D PROTACs

| Degrader | Cell Line (KRAS status) | IC50 (nM) | Reference |

| ZJK-807 | AsPC-1 (G12D) | 219.6 ± 43.8 | [1] |

| AGS (G12D) | 273.5 ± 58.9 | [1] | |

| GP2D (G12D) | 1110 ± 107.2 | [1] | |

| ASP3082 | Pancreatic Cancer Cells (G12D) | 19 | [4] |

| ACBI3 | KRAS-mutant cell lines (geometric mean) | 478 | [6] |

| KRAS WT cell lines (geometric mean) | 8300 | [6] | |

| GP5d (G12D) | 5 | [7] |

Table 3: Selectivity Profile of KRAS G12D PROTACs

| Degrader | Selectivity Highlights | Reference |

| ZJK-807 | Minimal impact on wild-type KRAS or other mutants (G12C, G12S, G12V, G13D). No degradation of CRBN off-targets GSPT1 and CK1α. | [1] |

| RP03707 | Highly selective for degrading the KRAS G12D protein. | [3][8] |

| ASP3082 | Extremely selective for KRAS G12D over wild-type KRAS and over 9,000 other proteins in a proteomics analysis. | [4] |

| ACBI3 | Pan-KRAS degrader, potent against 13 of the 17 most prevalent KRAS mutants. Spares HRAS and NRAS. | [6][9] |

Signaling Pathways and Experimental Workflows

To understand the context of KRAS G12D degradation and the methods used to assess it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTAC KRAS G12D degrader selectivity.

Western Blot for KRAS Degradation

This protocol is used to determine the extent of KRAS protein degradation (DC50 and Dmax) in cells following treatment with a PROTAC degrader.

a. Cell Lysis

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with a serial dilution of the PROTAC degrader for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][11][12]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

b. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

c. SDS-PAGE and Electrotransfer

-

Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[12]

-

Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel.[3][10] Include a molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100V for 1-2 hours at 4°C.[3]

d. Immunoblotting

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody specific for KRAS (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

e. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the KRAS band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of KRAS degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the IC50 of the PROTAC degrader.

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the PROTAC degrader in culture medium and add them to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[1][4]

-

Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[1]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][4] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC-induced ternary complex (KRAS:PROTAC:E3 Ligase). This helps in understanding the cooperativity of the complex formation.

-

Immobilization of E3 Ligase:

-

The E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1) is typically immobilized on the sensor chip surface.[9] This allows for the screening of multiple PROTACs and target proteins with a single chip setup.

-

-

Binary Interaction Analysis:

-

First, measure the binary binding affinity of the PROTAC to the immobilized E3 ligase.

-

Separately, measure the binary binding affinity of the PROTAC to the KRAS G12D protein in solution.

-

-

Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the KRAS G12D protein and the PROTAC degrader over the E3 ligase-immobilized surface.

-

Alternatively, inject the KRAS G12D protein over the surface in the presence of a constant concentration of the PROTAC in the running buffer.

-

Measure the association (kon) and dissociation (koff) rate constants of the ternary complex formation.

-

-

Data Analysis:

-

Calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions (KD = koff / kon).

-

Determine the cooperativity factor (α), which is the ratio of the binding affinity of the PROTAC for one protein in the absence and presence of the other protein.[9] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

-

Quantitative Mass Spectrometry for Proteome-wide Selectivity

This method provides an unbiased, global assessment of a PROTAC's selectivity by quantifying changes in protein abundance across the entire proteome.

-

Sample Preparation:

-

Treat a relevant cell line (e.g., a KRAS G12D mutant line) with the PROTAC degrader at a concentration that induces significant degradation of KRAS G12D (e.g., 5-10x DC50). Include a vehicle control and potentially an inactive epimer of the PROTAC as a negative control.

-

Harvest cells and perform lysis as described for the Western blot protocol.

-

Digest the proteins into peptides using trypsin.

-

-

Isobaric Labeling (Optional but Recommended):

-

Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

The mass spectrometer will perform data-dependent or data-independent acquisition to fragment the peptides and generate tandem mass spectra.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database to identify and quantify peptides and proteins.

-

Normalize the protein abundance data across all samples.

-

Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the PROTAC degrader.

-

Generate a volcano plot to visualize the changes in protein abundance, highlighting KRAS G12D as the intended target and identifying any other proteins that are significantly downregulated (potential off-targets).

-

Conclusion

The selectivity of PROTAC KRAS G12D degraders is a multifaceted parameter that is crucial for their therapeutic potential. As demonstrated by the data on molecules like ZJK-807, RP03707, and ASP3082, high selectivity for KRAS G12D over other KRAS variants and the broader proteome is achievable. In contrast, pan-KRAS degraders like ACBI3 offer a different therapeutic strategy by targeting multiple KRAS mutants. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the selectivity and potency of novel KRAS G12D degraders. Continued research and development in this area, guided by these principles and methodologies, hold great promise for delivering effective and safe therapies for patients with KRAS G12D-driven cancers.

References

- 1. ch.promega.com [ch.promega.com]

- 2. KRAS isoform analysis [bio-protocol.org]

- 3. Differential KrasV12 protein levels control a switch regulating lung cancer cell morphology and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. o2hdiscovery.co [o2hdiscovery.co]

- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 7. promega.com [promega.com]

- 8. OUH - Protocols [ous-research.no]

- 9. docs.abcam.com [docs.abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. bio-rad.com [bio-rad.com]

- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

The Impact of PROTAC-Mediated KRAS G12D Degradation on Downstream Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, has long been a challenging target in cancer therapy. The advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to eliminate the KRAS G12D protein rather than merely inhibiting its activity. This technical guide provides an in-depth analysis of the effects of KRAS G12D degradation by PROTACs on critical downstream signaling pathways, supported by available quantitative data and detailed experimental methodologies. While the specific entity "PROTAC KRAS G12D degrader 2" appears to be a misnomer in publicly available scientific literature, this document focuses on well-characterized KRAS G12D-targeting PROTACs to elucidate their mechanism and impact.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Core Downstream Signaling Pathways Affected by KRAS G12D

The constitutively active KRAS G12D mutant protein drives tumor cell proliferation and survival primarily through the activation of two key signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1]

The MAPK/ERK Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Activated KRAS-GTP recruits and activates RAF kinases, initiating a phosphorylation cascade that ultimately leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression.

The PI3K/AKT/mTOR Pathway

This pathway is crucial for cell growth, survival, and metabolism. Activated KRAS-GTP can also activate PI3K, leading to the phosphorylation of AKT. Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and growth.

Quantitative Effects of KRAS G12D Degraders on Downstream Signaling

The degradation of KRAS G12D by PROTACs leads to a significant reduction in the phosphorylation and activation of downstream effectors. The following tables summarize the available quantitative data for notable KRAS G12D degraders and inhibitors.

In Vitro Degradation and Proliferation Inhibition

| Compound | Target | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | E3 Ligase | Citation |

| ASP3082 | KRAS G12D | AsPC-1 | 23 nM | 19 nM | VHL | [2] |

| HDB-82 | KRAS G12D | Various | pM to sub-nM range | Low nM | Not Specified | [3] |

| RP03707 | KRAS G12D | Multiple | Not Specified | Potent Inhibition | CRBN | [4] |

| CH091138 (6) | KRAS G12D | AsPC-1 | Not Specified | Potent Inhibition | VHL | [5] |

Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation.

Inhibition of Downstream Signaling Molecules

| Compound | Target | Cell Line | Downstream Target | Effect | Citation |

| ASP3082 | KRAS G12D | AsPC-1 | pERK | IC50 of 14 nM | [2] |

| MRTX1133 (Inhibitor) | KRAS G12D | AGS | pERK | IC50 of 2 nM | [6] |

| Generic G12D PROTACs | KRAS G12D | In vitro models | pERK | Significant suppression | [7] |

| Generic G12D PROTACs | KRAS G12D | In vitro models | pAKT | Significant suppression | [7] |

Experimental Protocols

Detailed experimental protocols are often found in the supplementary materials of peer-reviewed publications. Below are generalized methodologies for key assays used to evaluate the effects of KRAS G12D degraders.

Western Blotting for Protein Degradation and Signaling Inhibition

This technique is used to quantify the levels of total KRAS G12D and the phosphorylated forms of downstream proteins like ERK and AKT.

Protocol Outline:

-

Cell Treatment and Lysis: Cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) are treated with the PROTAC degrader at various concentrations and for different durations. Cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KRAS G12D, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.

Cell Viability Assays

These assays measure the effect of the PROTAC degrader on the proliferation and survival of cancer cells.

Common Methodologies:

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

Protocol Outline:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the KRAS G12D PROTAC degrader.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: The appropriate assay reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the degrader that causes a 50% reduction in cell viability.

In-Cell ELISA for Protein Degradation

This method allows for the high-throughput quantification of protein degradation directly in cultured cells.

Protocol Outline:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the PROTAC degrader.

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody targeting KRAS G12D.

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.

-

Substrate Addition and Signal Detection: A colorimetric or fluorometric HRP substrate is added, and the signal is measured on a plate reader.

-

Normalization: The signal is often normalized to cell number (e.g., using a DNA stain like Hoechst).

Conclusion

PROTAC-mediated degradation of KRAS G12D represents a promising therapeutic strategy. By eliminating the oncogenic protein, these degraders effectively shut down the downstream MAPK/ERK and PI3K/AKT signaling pathways, leading to potent anti-proliferative effects in cancer cells. The continued development and characterization of KRAS G12D-targeting PROTACs, with a focus on optimizing their degradation efficiency, selectivity, and drug-like properties, hold significant potential for the treatment of KRAS G12D-driven cancers. Further research is needed to fully elucidate the long-term effects and potential resistance mechanisms to this novel class of therapeutics.

References

- 1. KrasG12D induces EGFR-MYC cross signaling in murine primary pancreatic ductal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRASG12D selective VHL-PROTAC with sparing KRASWT and other KRAS mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols: Utilizing PROTAC KRAS G12D Degrader 2 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a high mortality rate, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in approximately 40% of PDAC cases, making it a critical therapeutic target.[1] Traditional small molecule inhibitors have faced challenges in effectively targeting KRAS. A novel and promising therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] A PROTAC consists of a ligand that binds to the target protein (in this case, KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors.[3][5]

This document provides detailed application notes and protocols for the use of a specific PROTAC KRAS G12D degrader, hereafter referred to as "PROTAC KRAS G12D Degrader 2," in pancreatic cancer cell lines harboring the KRAS G12D mutation. The provided information is based on published data for potent and selective KRAS G12D degraders such as RP03707 and PROTAC 8o.

Mechanism of Action: PROTAC-mediated Degradation of KRAS G12D

The fundamental principle behind this compound is to induce the selective degradation of the oncogenic KRAS G12D protein.

KRAS G12D Signaling Pathway in Pancreatic Cancer

The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and tumor growth. The primary signaling cascades affected are the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of potent PROTAC KRAS G12D degraders in pancreatic cancer models.

Table 1: In Vitro Activity in AsPc-1 Pancreatic Cancer Cells

| Compound | DC50 (Degradation) | Degradation (%) | Time (hours) |

| RP03707 | Sub-nanomolar | >90 | 24 |

Table 2: In Vivo Activity in Mouse Xenograft Model (AsPc-1)

| Compound | Dose | Administration | KRAS G12D Reduction in Tumor (%) | Duration of Reduction |

| RP03707 | 10 mg/kg | Single intravenous | 90 | 7 days |

Table 3: Antiproliferative Activity of PROTAC 8o in KRAS G12D Mutant Cancer Cell Lines

| Cell Line | Mutation | Activity |

| AsPC-1 | KRAS G12D | Potent growth suppression |

| Panel of other KRAS G12D mutant lines | KRAS G12D | Potent growth suppression |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

KRAS G12D mutant pancreatic cancer cell lines such as AsPC-1, PANC-1, and SW1990 should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of pancreatic cancer cells.

Materials:

-

KRAS G12D mutant pancreatic cancer cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for KRAS G12D Degradation

This protocol is to assess the degradation of KRAS G12D protein following treatment with the PROTAC degrader.

Materials:

-

KRAS G12D mutant pancreatic cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-KRAS, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time points.

-

Lyse the cells in lysis buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against KRAS overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

KRAS G12D mutant pancreatic cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

This compound represents a promising therapeutic approach for pancreatic cancers harboring the KRAS G12D mutation. By inducing the selective degradation of the oncoprotein, this technology offers a novel mechanism to combat a previously "undruggable" target. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this class of molecules in relevant preclinical models. Careful execution of these experiments will be crucial in advancing our understanding and clinical translation of KRAS G12D-targeting PROTACs.

References

Application Notes and Protocols: PROTAC-mediated Degradation of KRAS G12D

These application notes provide a detailed protocol for utilizing a hypothetical PROTAC, herein referred to as "KRAS G12D Degrader 2," to induce the degradation of the KRAS G12D oncoprotein. The protocols are intended for researchers, scientists, and drug development professionals working on targeted protein degradation and KRAS-mutant cancers.

Introduction

The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being one of the most common. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor growth and survival. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. KRAS G12D Degrader 2 is a heterobifunctional molecule designed to bring an E3 ubiquitin ligase into proximity with the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This document outlines the protocols for assessing the efficacy of KRAS G12D Degrader 2 in cell culture, focusing on the western blot analysis of KRAS G12D degradation.

Mechanism of Action

KRAS G12D Degrader 2 functions by forming a ternary complex between the KRAS G12D protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the E3 ligase to polyubiquitinate KRAS G12D. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the KRAS G12D protein.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Use a human cancer cell line endogenously expressing the KRAS G12D mutation (e.g., MIA PaCa-2, PANC-1).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: The following day, treat the cells with increasing concentrations of KRAS G12D Degrader 2 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.

Western Blot Protocol for KRAS G12D Degradation

This protocol details the steps for assessing the degradation of KRAS G12D protein following treatment with KRAS G12D Degrader 2.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-20%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against KRAS G12D

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against KRAS G12D (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the KRAS G12D band intensity to the corresponding loading control band intensity.

-

Data Presentation

The quantitative data from the western blot analysis should be summarized in a table for clear comparison of KRAS G12D degradation across different concentrations of the degrader and time points.

| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized KRAS G12D Expression (Arbitrary Units) | % Degradation vs. Vehicle |

| Vehicle (DMSO) | 0 | 24 | 1.00 | 0% |

| KRAS G12D Degrader 2 | 1 | 24 | 0.85 | 15% |

| KRAS G12D Degrader 2 | 10 | 24 | 0.52 | 48% |

| KRAS G12D Degrader 2 | 100 | 24 | 0.15 | 85% |

| KRAS G12D Degrader 2 | 1000 | 24 | 0.05 | 95% |

Table 1: Example data for dose-dependent degradation of KRAS G12D.

| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized KRAS G12D Expression (Arbitrary Units) | % Degradation vs. Vehicle |

| Vehicle (DMSO) | - | 24 | 1.00 | 0% |

| KRAS G12D Degrader 2 | 100 | 2 | 0.90 | 10% |

| KRAS G12D Degrader 2 | 100 | 4 | 0.65 | 35% |

| KRAS G12D Degrader 2 | 100 | 8 | 0.30 | 70% |

| KRAS G12D Degrader 2 | 100 | 16 | 0.10 | 90% |

| KRAS G12D Degrader 2 | 100 | 24 | 0.08 | 92% |

Table 2: Example data for time-dependent degradation of KRAS G12D.

Downstream Signaling Pathway Analysis

Degradation of KRAS G12D is expected to lead to the downregulation of its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. This can be assessed by western blot analysis of key phosphorylated proteins in these pathways.

Protocol:

-

Follow the western blot protocol as described in section 3.2.

-

In addition to the primary antibody against KRAS G12D, use primary antibodies against phosphorylated and total forms of key downstream effectors, such as p-ERK, total ERK, p-AKT, and total AKT.

-

Analyze the data by normalizing the phosphorylated protein levels to the total protein levels.

Conclusion

This document provides a comprehensive set of protocols for the initial characterization of a KRAS G12D degrader. The successful degradation of KRAS G12D, confirmed by western blot, and the subsequent inhibition of downstream signaling pathways provide strong evidence for the on-target activity of the PROTAC molecule. These methods are fundamental for the preclinical evaluation of novel KRAS-targeted therapies.

Application Notes and Protocols for in vivo Dosing and Administration of PROTAC KRAS G12D Degrader 2 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This document provides detailed application notes and protocols for the in vivo dosing and administration of PROTAC KRAS G12D Degrader 2 in mouse models, a critical step in the preclinical evaluation of this potential cancer therapeutic. The protocols outlined below are compiled from publicly available data on several PROTAC KRAS G12D degraders and general best practices for in vivo studies in mice.

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for various PROTAC KRAS G12D degraders in mouse models.

Table 1: Summary of in vivo Efficacy of PROTAC KRAS G12D Degraders

| PROTAC Degrader | Mouse Model | Dose | Administration Route | Dosing Schedule | Key Results |

| RP03707 | GP2d xenograft | 10 mg/kg | Intravenous (IV) | Single dose | 90% reduction of KRAS G12D protein levels for 7 days.[1] |

| HDB-82 | KRAS G12D-positive tumor models | 10 mg/kg | Intravenous (IV) | Once weekly (q.w.) | Substantial tumor growth inhibition.[2] |

| Setidegrasib (ASP3082) | PK-59 pancreatic cancer xenograft | Not specified | Intravenous (IV) | Two administrations | 98% tumor growth inhibition.[3] |

| PROTAC D | GP2D colorectal cancer xenograft | 1 mg/kg | Intravenous (IV) | Twice weekly (BiW) | 93-100% tumor growth inhibition (TGI).[4] |